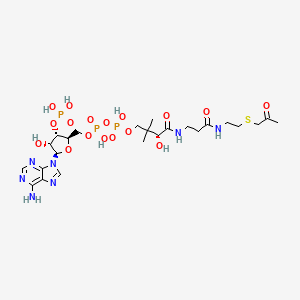
Acetonyl-coenzyme A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonyl-coenzyme A is a derivative of coenzyme A, a pivotal metabolic cofactor involved in various biochemical processes. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . This compound, specifically, is a nonreactive analog of acetyl-coenzyme A, which is essential for numerous metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
Acetonyl-coenzyme A can be synthesized from coenzyme A and 1-bromoacetone. The synthesis involves dissolving coenzyme A in freshly degassed ice-cold water with magnetic stirring, followed by the addition of dithiothreitol to ensure that all of the coenzyme is in the reduced form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Acetonyl-coenzyme A undergoes various types of reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted coenzyme A derivatives.
科学的研究の応用
Metabolic Pathway Analysis
Acetonyl-coenzyme A is integral to several metabolic pathways, particularly in fatty acid synthesis and degradation. Its role in the regulation of metabolic processes is vital for understanding energy homeostasis and metabolic disorders.
Key Functions:
- Fatty Acid Synthesis: this compound is involved in the synthesis of fatty acids through its conversion to acetyl-coenzyme A, which serves as a substrate for fatty acid synthase.
- Energy Production: It participates in the citric acid cycle, contributing to ATP production via oxidative phosphorylation.
Disease Biomarker Discovery
Altered levels of this compound can indicate metabolic dysregulation associated with various diseases, including obesity, diabetes, and cancer. Analyzing its concentration can aid in identifying disease-specific metabolic signatures.
Case Study:
- Obesity and Diabetes: Studies have shown that individuals with obesity exhibit altered acyl-CoA profiles, including increased levels of this compound. This alteration correlates with insulin resistance and dysregulated lipid metabolism .
Pharmacological Studies
This compound serves as a target for drug discovery due to its involvement in key metabolic pathways. Inhibitors of enzymes that utilize this compound can potentially treat metabolic disorders.
Drug Targets:
- Acetyl-CoA Carboxylase: This enzyme is critical for fatty acid synthesis and is a target for anti-obesity drugs. Inhibiting this enzyme can reduce lipid accumulation in tissues .
- Cancer Therapeutics: Research indicates that targeting pathways involving this compound can inhibit tumor growth by disrupting lipid metabolism essential for cancer cell survival .
Nutritional and Dietary Research
This compound analysis is essential for understanding the effects of different dietary components on metabolism. Researchers can assess how specific nutrients influence its levels and related metabolic pathways.
Research Findings:
- Dietary Fats: Studies have shown that the intake of saturated versus unsaturated fats affects the levels of this compound and its derivatives, influencing overall metabolic health .
Mechanistic Studies
Investigating the mechanisms by which this compound influences cellular functions provides insights into metabolic diseases. By manipulating its levels or the enzymes involved in its metabolism, researchers can elucidate its role in disease progression.
Experimental Approaches:
- Enzyme Activity Assays: These assays measure the activity of enzymes that convert this compound to other metabolites, providing insights into metabolic flux under various physiological conditions .
Data Tables
作用機序
The mechanism of action of acetonyl-coenzyme A involves its role as a competitive inhibitor of enzymes that typically use acetyl-coenzyme A. It competes with acetyl-coenzyme A for binding to these enzymes, thereby inhibiting their activity. This inhibition can be useful in studying the specific roles of acetyl-coenzyme A in various biochemical processes .
類似化合物との比較
Similar Compounds
Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Coenzyme A: The parent molecule, essential for the synthesis and oxidation of fatty acids.
Myristoyl-coenzyme A: Another derivative of coenzyme A, involved in lipid metabolism.
Uniqueness
Acetonyl-coenzyme A is unique in its role as a nonreactive analog of acetyl-coenzyme A. This property makes it particularly useful as a tool for studying enzyme mechanisms and metabolic pathways without undergoing the same reactions as acetyl-coenzyme A .
特性
CAS番号 |
75179-85-0 |
|---|---|
分子式 |
C24H40N7O17P3S |
分子量 |
823.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |
InChIキー |
GAMKENBUYYJLCQ-NDZSKPAWSA-N |
SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
異性体SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
同義語 |
acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















